molecular formula C18H18N4OS B12934356 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline CAS No. 832076-07-0

4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline

Cat. No.: B12934356
CAS No.: 832076-07-0
M. Wt: 338.4 g/mol
InChI Key: DPOSEQCJISNEPU-UHFFFAOYSA-N
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Description

4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline (Molecular Formula: C17H17N5O) is a synthetic pyrimidine-based compound of significant interest in medicinal chemistry and oncology research . Pyrimidine derivatives bearing morpholine and aryl substituents are frequently explored as core structures in the development of kinase inhibitors . This specific scaffold is considered privileged due to its ability to interact with key biological targets; for instance, structurally similar 4,6-diaryl pyrimidone analogues have demonstrated potent in vivo antitumor efficacy. One such compound, SK-25, exhibited high potency by inhibiting tumor development by up to 94.71% in Ehrlich ascites carcinoma models and 59.06% in solid Ehrlich tumor models in mice, while also showing a favorable safety profile with no toxicity observed at high doses in acute oral toxicity studies . The morpholine ring is a common pharmacophore known to enhance solubility and contribute to target affinity, often found in compounds that function as kinase inhibitors . The presence of the thiophene heterocycle and an aniline moiety further makes this compound a valuable intermediate for further chemical exploration, including in Dimroth rearrangement reactions to synthesize diverse biologically active heterocycles like 4-anilinoquinazolines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

832076-07-0

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

4-(4-morpholin-4-yl-6-thiophen-2-ylpyrimidin-2-yl)aniline

InChI

InChI=1S/C18H18N4OS/c19-14-5-3-13(4-6-14)18-20-15(16-2-1-11-24-16)12-17(21-18)22-7-9-23-10-8-22/h1-6,11-12H,7-10,19H2

InChI Key

DPOSEQCJISNEPU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CC=CS3)C4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline typically involves multi-step reactions. One common method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines. These intermediates are then refluxed with acetylacetone to obtain pyrimidopyrimidines, which undergo nucleophilic substitution reactions with aniline to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like aniline. Reaction conditions vary depending on the desired transformation but often involve refluxing in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline exhibit significant anticancer properties. A study highlighted its potential as an inhibitor of specific kinases involved in cancer progression. For example, derivatives of pyrimidine compounds have shown efficacy against various cancer cell lines, suggesting that modifications to the morpholine and thiophene groups can enhance bioactivity and selectivity against tumor cells .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that thiophene-containing compounds possess broad-spectrum antibacterial properties. The presence of the morpholine group may enhance solubility and permeability through biological membranes, increasing the compound's effectiveness against bacterial strains .

1.3 Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable, particularly in the context of chronic inflammatory diseases. Research on related pyrimidine derivatives has shown that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions .

Materials Science

2.1 Organic Electronics
this compound is being explored for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its thiophene moiety contributes to favorable charge transport properties, making it a candidate for enhancing device performance .

2.2 Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy is under investigation for photovoltaic applications. The incorporation of thiophene into the molecular structure can improve light absorption efficiency and stability of organic photovoltaic devices .

Biochemical Applications

3.1 Enzyme Inhibition
Research has shown that compounds with similar structures can act as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways related to cancer and inflammation. For instance, studies have indicated that pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .

3.2 Drug Delivery Systems
The unique chemical properties of this compound make it suitable for use in drug delivery systems, particularly those designed to enhance bioavailability and targeted delivery of therapeutic agents .

Data Tables

Application Area Potential Effects Related Studies
Medicinal ChemistryAnticancer, Antimicrobial, Anti-inflammatory
Materials ScienceSemiconductor properties for OLEDs/OSCs
Biochemical ApplicationsEnzyme inhibition, Drug delivery

Case Studies

  • Anticancer Study:
    A recent investigation focused on the synthesis of pyrimidine derivatives demonstrated that modifications to the morpholine and thiophene groups significantly enhanced anticancer activity against breast cancer cell lines. The study reported IC50 values indicating potent inhibition at low concentrations .
  • Antimicrobial Research:
    In a comparative study of various thiophene derivatives, this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
  • Organic Electronics Application:
    A collaborative research effort evaluated the use of this compound in OLED devices, where it was found to improve both efficiency and stability compared to existing materials, paving the way for its future use in commercial applications .

Mechanism of Action

The mechanism of action of 4-(4-Morpholino-6-(thiophen-2-yl)pyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may act as a tyrosine kinase inhibitor, interfering with signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous pyrimidine derivatives, focusing on structural features, synthetic pathways, and functional properties.

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline Pyrimidine 4-Morpholine, 6-thiophen-2-yl, 2-aniline Potential kinase inhibitor; enhanced solubility due to morpholine
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]aniline Thieno[3,2-d]pyrimidine 4-Morpholine, 6-(piperazine sulfonyl), 2-aniline Improved cellular permeability; tested in oncology models
2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile Pyrimidine 2-Chloro, 4-(pyridinylmethoxy-aniline), 5-cyano Intermediate for kinase inhibitors; cyano group stabilizes tautomeric forms
6-Chlorofurochromenylidenepyrimidinamines Pyrimidin-4-one Furochromenylideneamino, 6-chloro Exhibited analgesic/anti-inflammatory activity; chloro group enhances reactivity
N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 4-Methoxyphenyl, 6-methyl, 2-phenyl Structural simplicity; used in ligand design for receptor studies

Key Comparative Insights

Core Modifications: The thieno[3,2-d]pyrimidine core (e.g., compound in ) introduces a fused thiophene ring, enhancing planarity and π-stacking capability compared to the non-fused pyrimidine core of the target compound. This modification may improve binding to hydrophobic enzyme pockets. Pyrimidin-4-one derivatives (e.g., ) lack the aromaticity of pyrimidine, reducing electronic conjugation but enabling tautomerization, which can influence biological activity.

Substituent Effects: Morpholine vs. Thiophen-2-yl vs. Chloro: The thiophene group in the target compound contributes to electron-rich aromatic systems, whereas chloro substituents (e.g., ) act as leaving groups, facilitating further functionalization.

Synthetic Pathways :

  • The target compound and analogs in are synthesized via Suzuki-Miyaura cross-coupling (e.g., using boronic esters like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) to install the aniline group. This method contrasts with nucleophilic aromatic substitution used for chloro-pyrimidine derivatives .
  • Purification methods vary: reverse-phase chromatography (target compound) vs. silica gel chromatography (), impacting yield and scalability.

Biological Activity: Compounds with morpholine and aniline groups (target, ) are often prioritized in drug discovery for balanced solubility and target affinity. For example, the sulfonyl-piperazine analog in showed improved potency in kinase assays due to its larger substituent volume. Furochromenylideneamino derivatives () demonstrated anti-inflammatory activity, suggesting that pyrimidine scaffolds with extended conjugated systems may favor non-kinase targets.

Biological Activity

4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline, known by its CAS number 1022401-73-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a morpholine ring and a thiophene-substituted pyrimidine moiety. The molecular formula is C18H18N4OSC_{18}H_{18}N_{4}OS and its molecular weight is approximately 342.42 g/mol. The compound's structure can be represented as follows:

Chemical Structure

Antimicrobial Activity

Research has indicated that compounds containing morpholine rings exhibit significant antimicrobial properties. A study focused on related morpholine derivatives demonstrated their effectiveness against various strains of Mycobacterium tuberculosis, suggesting that the morpholine component plays a crucial role in enhancing antimicrobial activity .

Table 1: Antimycobacterial Activity of Morpholine Derivatives

CompoundActivity (MIC µg/mL)Reference
Isoniazid0.1
Compound 5d0.5
Compound 5c0.7

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have highlighted its ability to inhibit DNA-PK (DNA-dependent protein kinase), which is critical for DNA repair mechanisms in cancer cells. This inhibition can sensitize cancer cells to radiation therapy and other chemotherapeutic agents .

Case Study: DNA-PK Inhibition

A specific study demonstrated that derivatives similar to this compound exhibited IC₅₀ values around 5 nM against DNA-PK, indicating potent activity. The results suggest that these compounds might enhance the efficacy of existing cancer treatments by targeting DNA repair pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with key enzymes involved in cellular processes, such as DNA repair.
  • Disruption of Cell Membranes : Morpholine derivatives can disrupt microbial cell membranes, leading to cell death.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic routes for 4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline, and how can reaction conditions be optimized?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of 1-(4-morpholinophenyl)ethanone with thiophene-2-carbaldehyde under basic conditions (e.g., NaOH in ethanol at 200°C) to form (E)-1-(4-morpholinophenyl)-3-(thiophen-2-yl)prop-2-en-1-one .
  • Step 2 : Cyclization with guanidine nitrate in refluxing ethanol (4–5 hours) using LiOH as a catalyst. Purification is achieved via column chromatography (ethyl acetate/petroleum ether) . Optimization : Adjusting catalyst concentration (e.g., LiOH vs. NaOH), solvent polarity, and reaction time can improve yields. For example, prolonged reflux (6–8 hours) may enhance cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • FT-IR : The morpholine ring’s C-O-C stretch appears at ~1120 cm⁻¹, while the thiophene C-S bond is observed at ~690 cm⁻¹ .
  • 1H NMR : Aromatic protons from the pyrimidine ring resonate at δ 7.8–8.2 ppm. The morpholine protons appear as a multiplet at δ 3.6–3.8 ppm, and the aniline NH₂ group shows a broad singlet at δ 5.5–6.0 ppm .
  • 13C NMR : The pyrimidine C2 carbon (linked to aniline) appears at ~160 ppm, while the thiophene carbons are in the δ 120–140 ppm range .

Q. How can researchers design preliminary biological assays to evaluate this compound’s antimicrobial potential?

  • Assay Design : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include fungal strains like C. albicans .
  • Controls : Compare with known antibiotics (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs). Structural analogs with electron-withdrawing substituents on the aryl group often show enhanced activity .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data across analogs?

  • Systematic SAR Studies : Vary substituents on the pyrimidine (e.g., electron-donating/-withdrawing groups) and thiophene rings. For example, replacing thiophene with furan may alter lipophilicity and microbial uptake .
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with MIC values. Contradictions may arise from differences in bacterial membrane permeability or target binding .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450. The morpholine group may hydrogen-bond with active-site residues .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Pay attention to conformational changes in the pyrimidine-aniline backbone during binding .

Q. What experimental approaches validate the compound’s role as a kinase inhibitor or anticancer agent?

  • Kinase Profiling : Screen against a kinase panel (e.g., EGFR, VEGFR) using fluorescence-based assays. The pyrimidine core is known to interact with ATP-binding pockets .
  • Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation via flow cytometry. Compare with reference drugs like doxorubicin .

Methodological Challenges

Q. How can researchers address low yields during the cyclization step?

  • Catalyst Screening : Test alternatives to LiOH (e.g., KOH or phase-transfer catalysts) to improve guanidine activation .
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.
  • DSC : Monitor melting transitions; polymorphs may exhibit distinct endothermic peaks .

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